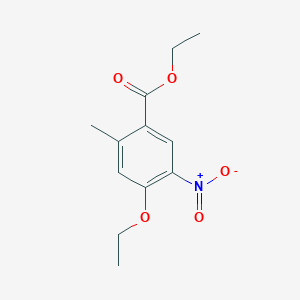

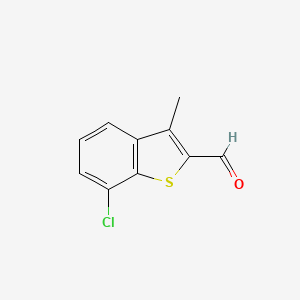

![molecular formula C15H18FN3O B2427053 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline CAS No. 2202329-07-3](/img/structure/B2427053.png)

7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline” is a quinazoline derivative. It is also known as Vandetanib, which is used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease .

Molecular Structure Analysis

The molecular structure of “7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline” includes a quinazoline core bearing additional methoxy and 4-bromo-2-fluorophenylamino substituents at positions 6 and 4 respectively .Aplicaciones Científicas De Investigación

Pharmacokinetics and Tissue Distribution

Studies have shown that compounds similar to 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline, such as ZD6474, exhibit considerable antiangiogenic and antitumor activity and are subject to pharmacokinetic investigations in animal models. For instance, ZD6474 has been found to distribute extensively to tissues in animal models, with significant concentrations observed in the liver and lung. The understanding of the pharmacokinetics and tissue distribution of these compounds is crucial for their clinical development and in determining appropriate dosing schedules to approximate therapeutic levels in humans (Gustafson et al., 2006).

Photodegradation Products

The photodegradation behavior of vandetanib, which is structurally related to 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline, has been studied under UV-A light exposure. The main photoproducts of vandetanib were identified and their structures were elucidated using HPLC-MS analysis, providing insights into the stability and degradation pathways of similar compounds under light exposure (Dall’Acqua et al., 2013).

Antitumor Activity

Several studies have indicated the potential of compounds like 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline in inhibiting tumor growth. For example, ZD6474 has been shown to inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. This compound demonstrates selectivity against a range of tyrosine and serine-threonine kinases, providing a rationale for its use in cancer therapy (Wedge et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline, also known as Vandetanib , is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

Vandetanib acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, thereby interfering with the signal transduction pathways . This inhibition prevents the activation of proteins involved in cell division and growth, leading to a halt in these processes .

Biochemical Pathways

The inhibition of tyrosine kinase by Vandetanib affects several biochemical pathways. It primarily impacts the VEGFR2 and EGFR/HER1 pathways . The VEGFR2 pathway is involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels. The EGFR pathway, on the other hand, is involved in cell growth and proliferation . By inhibiting these pathways, Vandetanib can prevent tumor growth and metastasis .

Pharmacokinetics

Vandetanib is metabolized in the liver and excreted through the kidneys .

Result of Action

The result of Vandetanib’s action is the inhibition of cell growth and division, particularly in cancer cells. This leads to a decrease in tumor size and prevents the spread of the cancer to other parts of the body . It is used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease .

Propiedades

IUPAC Name |

7-fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O/c1-19-6-4-11(5-7-19)9-20-15-13-3-2-12(16)8-14(13)17-10-18-15/h2-3,8,10-11H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYXWOITLXBMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=NC=NC3=C2C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

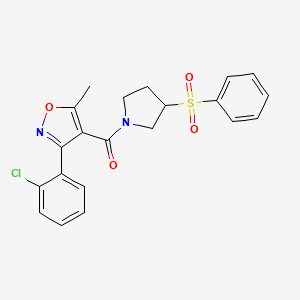

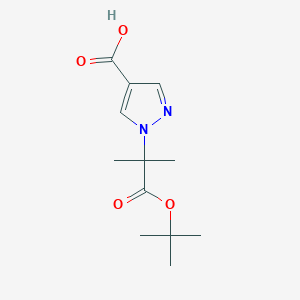

![N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2426973.png)

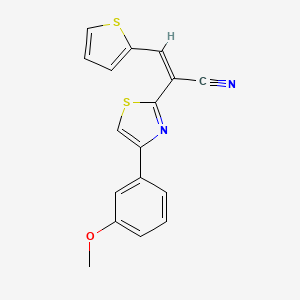

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2426984.png)

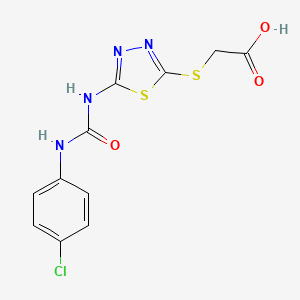

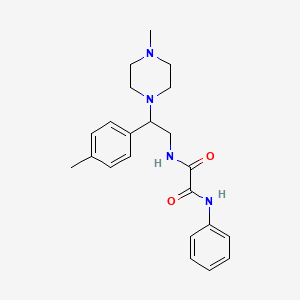

![2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2426986.png)

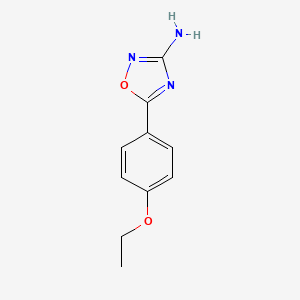

![4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2426988.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)

![N-benzyl-2-(3-(2-(2-chlorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2426993.png)